molecular formula C9H7F3N2O3 B14076216 2,2,2-trifluoro-N-(4-methyl-3-nitrophenyl)acetamide CAS No. 61390-94-1

2,2,2-trifluoro-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B14076216
CAS No.: 61390-94-1
M. Wt: 248.16 g/mol
InChI Key: YWYUESXZXYADAG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methyl-3-nitrophenyl)acetamide is an organic compound with a unique structure that includes trifluoromethyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methyl-3-nitrophenyl)acetamide typically involves the reaction of 4-methyl-3-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 2,2,2-Trifluoro-N-(4-methyl-3-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Trifluoroacetic acid and 4-methyl-3-nitroaniline.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-methyl-3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitrophenyl group can participate in various electronic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: Lacks the nitrophenyl group, making it less versatile in certain applications.

    N-Methyl-2,2,2-trifluoroacetamide: Similar structure but with a methyl group instead of the nitrophenyl group.

    2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group, which imparts different chemical properties.

Uniqueness

2,2,2-Trifluoro-N-(4-methyl-3-nitrophenyl)acetamide is unique due to the presence of both trifluoromethyl and nitrophenyl groups. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

61390-94-1

Molecular Formula

C9H7F3N2O3

Molecular Weight

248.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C9H7F3N2O3/c1-5-2-3-6(4-7(5)14(16)17)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15)

InChI Key

YWYUESXZXYADAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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